molecular formula C18H15N3S B2493314 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207010-41-0

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2493314
CAS RN: 1207010-41-0
M. Wt: 305.4
InChI Key: WFTODSQZWOCTQS-UHFFFAOYSA-N
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Description

The compound “2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile” is a complex organic molecule. It is related to the field of organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used to create complex organic molecules . Protodeboronation was achieved by oxidation of corresponding methyl boron ate complexes with a stoichiometric amount of an oxidizing agent .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Organic Synthesis and Building Blocks

Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis . While many protocols exist for functionalizing alkyl boronic esters, protodeboronation (removing the boron moiety) remains less explored. However, recent advancements have enabled catalytic protodeboronation of alkyl boronic esters using a radical approach. This method pairs well with Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown. Researchers have applied this sequence to compounds like methoxy-protected ( )-D8-THC and cholesterol .

Total Synthesis of Natural Products

The protodeboronation strategy has found applications in the total synthesis of natural products. For instance, it played a crucial role in the formal total synthesis of d-®-coniceine and indolizidine 209B . These achievements highlight the compound’s versatility and its potential impact on complex molecule synthesis.

Hydromethylation of Alkenes

The radical-based protodeboronation method allows for anti-Markovnikov hydromethylation of alkenes. By controlling regioselectivity during the initial hydroboration step, researchers achieve the desired methylene unit. This approach expands the toolbox for alkene functionalization .

Boron Neutron Capture Therapy (BNCT)

Phenylboronic pinacol esters, including our compound, have been investigated for their susceptibility to hydrolysis. While not directly related to BNCT, it’s worth noting that BNCT is a non-invasive approach for destroying cancer cells. It relies on the selective accumulation of 10B-containing compounds in malignant cells, followed by irradiation with low-energy neutrons. The resulting 10B decay produces cytotoxic helium and lithium atoms, targeting tumor cells .

Functional Group Transformations

Organoboron compounds undergo various transformations, including oxidations, aminations, halogenations, and CC-bond formations. The boron moiety can be converted into a wide range of functional groups, making these compounds valuable in synthetic chemistry .

Air and Moisture Stability Considerations

One limitation associated with organoboranes is their sensitivity to air and moisture. Researchers have addressed this by introducing more stable boronic ester moieties, expanding the scope of boron chemistry .

Future Directions

The future directions for research on “2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the catalytic protodeboronation of pinacol boronic esters is a valuable but underdeveloped transformation .

properties

IUPAC Name

2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c1-14-7-9-16(10-8-14)21-17(15-5-3-2-4-6-15)13-20-18(21)22-12-11-19/h2-10,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTODSQZWOCTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

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